molecular formula C10H13N3O2 B8381669 ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Cat. No. B8381669
M. Wt: 207.23 g/mol
InChI Key: DWBGAEYDJDBPFQ-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

To a solution of ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (150 mg, 0.724 mmol) in MeOH (20 mL)/H2O (2 mL) is added KOH (500 mg, 8.91 mmol). The mixture is stirred overnight at rt and 4 hr at 65° C. The reaction mixture is cooled, and brine (50 mL) is added. The solution is extracted with DCM (3×100 mL). The combined organic extracts are dried and evaporated to yield the title compound. MS (+VE) m/z 136.20 (M++1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[CH2:7][N:8](C(OCC)=O)[CH2:9][CH2:10][C:2]=12.O.[OH-].[K+]>CO.[Cl-].[Na+].O>[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[CH2:7][NH:8][CH2:9][CH2:10][C:2]=12 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
N1=C2C(=NC=C1)CN(CC2)C(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
500 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at rt and 4 hr at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with DCM (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C2C(=NC=C1)CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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